molecular formula C9H18N2O B174950 N-methyl-3-(3-piperidinyl)propanamide CAS No. 1248003-32-8

N-methyl-3-(3-piperidinyl)propanamide

Cat. No.: B174950
CAS No.: 1248003-32-8
M. Wt: 170.25 g/mol
InChI Key: VEVZDWIASCMNCY-UHFFFAOYSA-N
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Description

N-methyl-3-(3-piperidinyl)propanamide is an organic compound with the molecular formula C9H18N2O. This compound features a piperidine ring, which is a six-membered ring containing five methylene bridges and one amine bridge. The presence of the piperidine ring is significant as it is a common structural motif in many pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(3-piperidinyl)propanamide typically involves the reaction of N-methylpropanamide with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the hydrogenation of pyridine to produce piperidine, followed by its reaction with N-methylpropanamide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(3-piperidinyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-methyl-3-(3-piperidinyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-(3-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-3-piperidin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-9(12)5-4-8-3-2-6-11-7-8/h8,11H,2-7H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZDWIASCMNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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